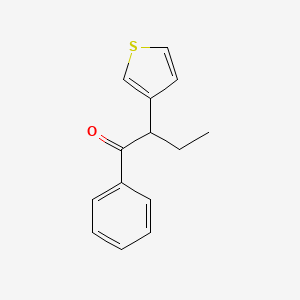
1-Phenyl-2-(thiophen-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(thiophen-3-yl)butan-1-one is an organic compound that belongs to the class of ketones It features a phenyl group and a thiophene ring attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-Phenyl-2-(thiophen-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-butanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-Phenyl-1-(thiophen-3-yl)butan-1-one: Similar structure but different positioning of the thiophene ring, leading to variations in chemical properties and reactivity
Uniqueness
1-Phenyl-2-(thiophen-3-yl)butan-1-one stands out due to the presence of both a phenyl group and a thiophene ring, which confer unique electronic and steric properties. These features enhance its utility in organic synthesis and its potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H14OS |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-phenyl-2-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14OS/c1-2-13(12-8-9-16-10-12)14(15)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3 |
Clé InChI |
QJPFFTKMQKCZCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CSC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


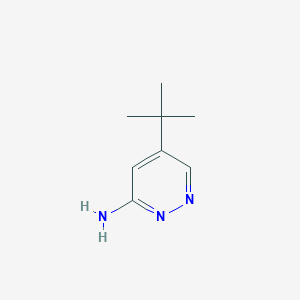
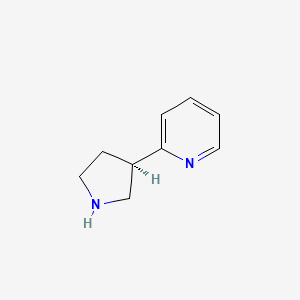

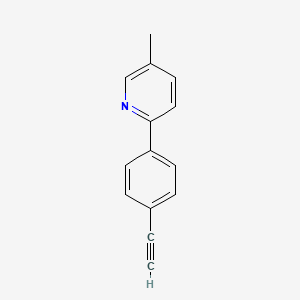
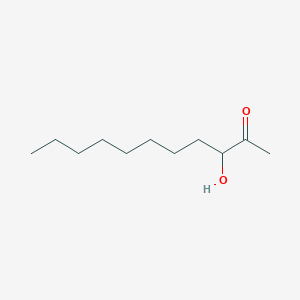
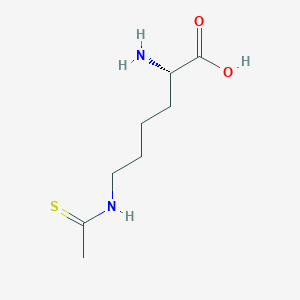
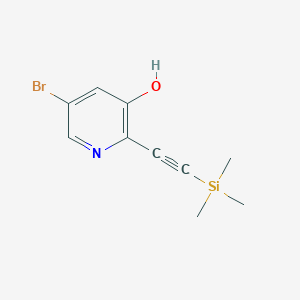
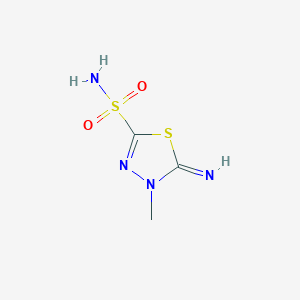
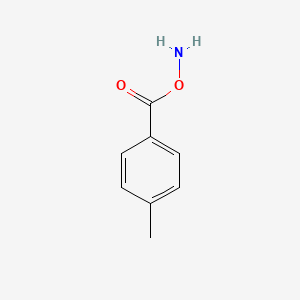

![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
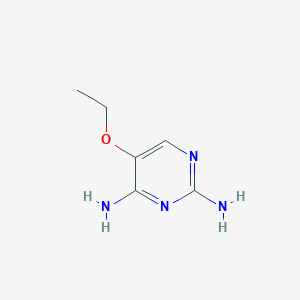
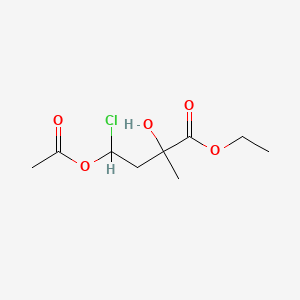
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
